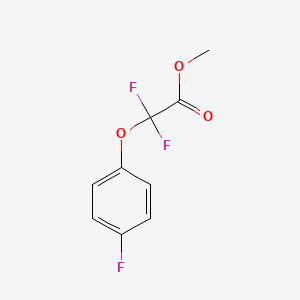

Methyl 2,2-difluoro-2-(4-fluorophenoxy)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

- Methyl 2,2-difluoro-2-(4-fluorophenoxy)acetate serves as a useful reagent for introducing trifluoromethyl groups into alkyl halides. Trifluoromethylated compounds find applications in medicinal chemistry, agrochemicals, and materials science due to their enhanced lipophilicity and metabolic stability .

- This compound is broadly applicable for perfluoroalkylations of aryl iodides and bromides. Perfluoroalkylated molecules exhibit unique properties, such as increased hydrophobicity and altered electronic properties, which are advantageous in drug discovery, materials science, and catalysis .

- Methyl 2,2-difluoro-2-(4-fluorophenoxy)acetate is a valuable building block in organofluorine chemistry. Researchers use it to synthesize novel fluorinated compounds with diverse applications, including pharmaceuticals, agrochemicals, and functional materials .

- The incorporation of fluorine atoms into agrochemicals can enhance their bioavailability, stability, and efficacy. Methyl 2,2-difluoro-2-(4-fluorophenoxy)acetate contributes to the development of fluorinated pesticides and herbicides .

- Fluorine substitution in drug molecules often improves pharmacokinetics, metabolic stability, and receptor binding. Researchers explore this compound as a potential precursor for fluorinated pharmaceuticals, aiming to enhance drug properties .

- Fluorinated compounds play a crucial role in modifying material surfaces. Methyl 2,2-difluoro-2-(4-fluorophenoxy)acetate can be used to functionalize surfaces, imparting water repellency, anti-fouling properties, and improved durability .

Trifluoromethylation of Alkyl Halides

Perfluoroalkylations of Aryl Iodides and Bromides

Organofluorine Chemistry

Fluorinated Agrochemicals

Fluorinated Pharmaceuticals

Materials Science and Surface Modification

properties

IUPAC Name |

methyl 2,2-difluoro-2-(4-fluorophenoxy)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O3/c1-14-8(13)9(11,12)15-7-4-2-6(10)3-5-7/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWVCBDBBZZFEEW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(OC1=CC=C(C=C1)F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2,2-difluoro-2-(4-fluorophenoxy)acetate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-chlorobenzyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)

![Benzo[d]thiazol-6-yl(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone](/img/structure/B2870341.png)

![methyl 4-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamido)benzoate](/img/structure/B2870343.png)

![ethyl 4-(5-methyl-7-oxo-2-thioxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-3(2H)-yl)benzoate](/img/structure/B2870347.png)

![1-(1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)piperidin-4-yl)-4-(4-(trifluoromethyl)pyridin-2-yl)piperazine](/img/structure/B2870351.png)

![2-[(4-Fluorosulfonyloxyphenyl)methyl]pyridine](/img/structure/B2870352.png)